molecular formula C17H19FN4O2 B2627787 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2319809-69-1

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2627787
CAS No.: 2319809-69-1
M. Wt: 330.363
InChI Key: DSWUTAJNTMONGN-UHFFFAOYSA-N
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Description

1,2,4-Triazole Substituent

The 1H-1,2,4-triazol-1-yl group at position 3 is a five-membered aromatic heterocycle with three nitrogen atoms. Its substitution pattern and electronic properties influence the compound’s physicochemical behavior:

Property Impact
Aromaticity Delocalized π-electrons enhance stability
Tautomerism Prototropic shifts between 1H- and 4H- forms possible
Hydrogen Bonding N2 and N4 act as hydrogen bond acceptors
Electron-Withdrawing Moderately deactivates the bicyclic core

The triazole’s N1 attachment to the bicyclic system positions its N2 and N4 atoms for intermolecular interactions, a feature exploited in medicinal chemistry for target binding.

4-Fluorophenoxy Substituent

The 2-(4-fluorophenoxy) group consists of a fluorine-substituted phenyl ring connected via an ether linkage to the ethanone moiety. Key characteristics include:

Feature Effect
Fluorine Substituent -I effect reduces electron density on the phenyl ring
Ortho/para-directing in electrophilic substitution
Ether Linkage Enhances hydrolytic stability compared to ester linkages
Conformational Freedom Rotation around the C-O bond allows spatial adaptability

The 4-fluorophenoxy group’s electronegativity and lipophilicity likely influence the compound’s solubility and membrane permeability. Comparative studies with chlorophenoxy analogs (e.g., CID 131703819 vs. 2310154-48-2) suggest fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronic effects.

Structural Data Summary

Parameter Value Source
Molecular Formula C₁₈H₂₀FN₅O₂ Calculated
Molecular Weight 357.39 g/mol
Bicyclic Core 8-azabicyclo[3.2.1]octane
Heterocycles 1,2,4-triazole, 4-fluorophenoxy
Stereochemistry (1R,5S) bridgehead configuration

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUTAJNTMONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the bicyclic core: : Starting from a simple bicyclic precursor, selective functionalization is carried out to introduce the azabicyclo core.

  • Triazole ring introduction: : Using a cycloaddition reaction, the triazole moiety is attached to the bicyclic structure.

  • Fluorophenyl group attachment: : Through a nucleophilic aromatic substitution or coupling reaction, the fluorophenyl group is introduced to the intermediate structure.

  • Final coupling and oxidation: : The final step involves coupling the functionalized intermediates and performing oxidation reactions to achieve the desired product.

Industrial Production Methods

Industrial-scale production may leverage similar synthetic routes but with optimizations for scalability, cost-efficiency, and environmental considerations. This involves using flow chemistry techniques and green chemistry principles to minimize waste and enhance yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the bicyclic core or triazole ring.

  • Reduction: : Reductive reactions may target the triazole ring or bicyclic core, modifying the overall activity.

  • Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the fluorophenyl or triazole functionalities.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing reagents like halogens, nitriles, and other nucleophiles for selective substitution.

Major Products Formed

Products formed from these reactions can range from modified analogs of the original compound to completely new structures with distinct properties. These derivatives are often explored for enhanced or altered biological activities.

Scientific Research Applications

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one finds applications in:

  • Chemistry: : As a key intermediate in organic synthesis and development of novel compounds.

  • Biology: : For studying the interaction of triazole and fluorophenyl groups with biological targets.

  • Industry: : In material science and catalysis due to its unique structural features.

Mechanism of Action

The compound's effects are largely due to its ability to interact with specific molecular targets:

  • Molecular targets: : Receptors, enzymes, or proteins that recognize the triazole or fluorophenyl moieties.

  • Pathways involved: : Binding to these targets can modulate signaling pathways, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogs
Compound Name Key Structural Features Biological Relevance/Data References
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - Simple triazole-fluorophenyl ethanone scaffold - Antifungal intermediate; crystallographic data confirm stable hydrogen-bonding networks
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Triazole-thioether linkage
- Difluorophenyl and sulfonylphenyl substituents
- Synthetic methodology described; no direct bioactivity reported
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone - 2H-1,2,3-triazole isomer
- Thioether linkage vs. phenoxy group in target compound
- Isomeric triazole may alter binding affinity; sulfur vs. oxygen affects polarity

Key Observations :

  • The 1,2,4-triazole isomer (target compound) is more common in antifungal agents (e.g., fluconazole analogs) than the 1,2,3-triazole isomer (), likely due to optimized hydrogen-bonding interactions .
8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Key Structural Features Pharmacological Insights References
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate - Carboxylate ester at C2
- 4-Fluorophenyl at C3
- Ester group may act as a prodrug; hydrolyzed to active carboxylic acid in vivo
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl trifluoromethanesulfonate - Triflate leaving group at C3
- Methyl group on nitrogen
- Intermediate for nucleophilic substitution reactions
Methyl (1S,3S,4S,5R)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-4-carboxylate - Iodopropergyl substituent
- Ester and fluorophenyl groups
- Heavy iodine atom may increase molecular weight, affecting pharmacokinetics

Key Observations :

  • The ketone group in the target compound offers metabolic stability compared to carboxylate esters (), which are prone to hydrolysis .
  • Triflate groups () are typically synthetic intermediates, whereas the triazole in the target compound is pharmacologically functional.
Fluorophenyl-Substituted Analogs
Compound Name Key Structural Features Structural vs. Target Compound References
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one - Nitro group at para position
- Ketone at C3
- Nitro group increases electronegativity, potentially enhancing reactivity
1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one - Hydroxyl group at C3
- Acetyl group at N8
- Hydroxyl improves solubility but may reduce CNS penetration

Key Observations :

  • The 4-fluorophenoxy group in the target compound balances lipophilicity and electronic effects better than nitro () or hydroxyl () substituents.

Biological Activity

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure incorporating a triazole moiety and a fluorophenoxy group. Its molecular formula is C15H18FN5OC_{15}H_{18}FN_5O, with a molecular weight of approximately 301.32 g/mol. The presence of the triazole ring is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The triazole ring enhances the compound's ability to form hydrogen bonds and coordinate with metal ions in active sites of enzymes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain hydrolases, which play critical roles in metabolic pathways.
  • Receptor Modulation: It may act as a modulator for receptors involved in neurotransmission and inflammatory responses.

Antiproliferative Activity

A study examining triazole-based compounds found that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating strong potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF73.2
Target CompoundA5494.5

Inhibition Studies

Research on azabicyclic compounds has highlighted their role as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. The target compound demonstrated an IC50 value of 0.042 µM against NAAA, showcasing its potency in modulating inflammatory responses .

Case Studies

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, the target compound was evaluated for its effects on human cancer cell lines (MCF7 and A549). Results indicated that treatment with the compound resulted in significant apoptosis induction compared to untreated controls.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability and metabolic stability, making it a candidate for further development into therapeutic agents.

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